molecular formula C17H23NO2 B1253057 Tilidine, (-)- CAS No. 38690-93-6

Tilidine, (-)-

Katalognummer: B1253057
CAS-Nummer: 38690-93-6
Molekulargewicht: 273.37 g/mol
InChI-Schlüssel: WDEFBBTXULIOBB-DOTOQJQBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tilidine, (-)-, also known as (1R,2S)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate, is a synthetic opioid analgesic. It is primarily used for the treatment of moderate to severe pain. This compound is marketed under various brand names, including Valoron, and is commonly used in countries such as Belgium, Germany, and Switzerland .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tilidine is synthesized through a multi-step process. The synthesis typically involves the reaction of cyclohexanone with phenylmagnesium bromide to form 1-phenylcyclohexanol. This intermediate is then subjected to a series of reactions, including oxidation, esterification, and amination, to yield tilidine .

Industrial Production Methods

In industrial settings, tilidine is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The industrial production of tilidine also includes purification steps such as crystallization and chromatography to remove impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Tilidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Medical Applications

Tilidine is predominantly used in the management of moderate to severe pain , including:

  • Postoperative Pain : Effective in alleviating pain following surgical procedures.
  • Cancer-related Pain : Utilized for patients experiencing significant discomfort due to cancer.
  • Chronic Pain : Prescribed for long-term pain management, particularly in cases where other analgesics are ineffective.

In Germany, tilidine is available as a combination with naloxone (Valoron N), which helps reduce the potential for misuse by blocking the euphoric effects if the drug is injected . The onset of action is rapid, typically within 10-15 minutes, with peak effects occurring between 25-50 minutes post-administration .

Pharmacological Properties

Tilidine is characterized by its rapid absorption and significant first-pass metabolism, converting into its active metabolite, nortilidine . The pharmacokinetics of tilidine includes:

  • Half-life : Nortilidine has a half-life of approximately 3-5 hours.
  • Metabolism : Primarily renal elimination (90%).
  • Dosage Forms : Available as hydrochloride or phosphate salts.

The combination with naloxone not only aims to deter misuse but also ensures that therapeutic doses remain effective when taken as prescribed .

Case Studies and Research Findings

  • Analgesic Effectiveness :
    A study demonstrated that tilidine/naloxone effectively reduced pain in subjects exposed to cold pressor pain, showing comparable results to traditional opioids . This underscores its utility in acute pain scenarios.
  • Toxicology Studies :
    Long-term toxicology studies involving albino mice and rats indicated that tilidine did not increase tumor incidence or significantly affect survival rates at therapeutic doses . This suggests a favorable safety profile over extended periods.
  • Abuse Potential :
    Research indicates that while tilidine has some potential for abuse, particularly in combination with naloxone, it remains lower than many other opioids. Reports from pharmacies noted a higher incidence of fraud attempts associated with tilidine compared to tramadol, highlighting ongoing concerns about misuse .

Comparative Data Table

Application AreaDetails
Pain ManagementEffective for postoperative and chronic pain
Onset of Action10-15 minutes
Peak Effect25-50 minutes
Half-life3-5 hours (nortilidine)
Abuse PotentialLower than many opioids; monitored closely
Toxicity ProfileNo significant tumor risk at therapeutic doses

Wirkmechanismus

Tilidine exerts its effects by binding to opioid receptors in the central nervous system. It is a prodrug that is metabolized in the liver to its active form, nortilidine. Nortilidine acts as an agonist at the μ-opioid receptors, leading to analgesic effects. The activation of these receptors inhibits the transmission of pain signals, providing relief from pain .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness of Tilidine

Tilidine is unique due to its rapid onset of action and the presence of a built-in abuse-deterrent mechanism when combined with naloxone. This combination reduces the potential for misuse and addiction, making it a safer option for pain management compared to other opioids .

Biologische Aktivität

Tilidine, a synthetic opioid analgesic, is primarily used for the treatment of moderate to severe pain. It is unique in its pharmacological profile and metabolic pathway, which significantly influences its biological activity. This article delves into the biological activity of Tilidine, focusing on its mechanism of action, pharmacokinetics, and relevant case studies.

Tilidine (C17_{17}H23_{23}NO2_2) is a racemic mixture consisting of equimolar amounts of dextilidine and its enantiomer, ent-dextilidine. It acts primarily as a prodrug; upon administration, it is metabolized into its active metabolite, nortilidine, which exerts the majority of its analgesic effects by binding to the µ-opioid receptors in the central nervous system (CNS) .

Key Points:

  • Chemical Structure: C17_{17}H23_{23}NO2_2
  • Mechanism: Metabolized to nortilidine, a potent µ-opioid receptor agonist.
  • Bioavailability: Subject to significant first-pass metabolism, leading to low absolute bioavailability .

Pharmacokinetics

Tilidine's pharmacokinetic profile is characterized by rapid absorption and extensive metabolism. The drug undergoes N-demethylation primarily via cytochrome P450 enzymes CYP3A4 and CYP2C19. This metabolism is crucial as it determines the drug's efficacy and potential interactions with other medications .

ParameterValue
Half-life 3-5 hours
Peak Plasma Concentration (Cmax) 1-2 hours post-administration
Bioavailability 20-30% due to first-pass metabolism

Biological Activity and Efficacy

Tilidine has been shown to produce morphine-like subjective effects such as miosis (pupil constriction) in non-dependent subjects. Studies indicate that while it has a lower potential for abuse compared to traditional opioids like morphine, it can still be misused, particularly through oral administration .

Case Studies

  • Carcinogenic Potential Study : A study evaluated the long-term effects of tilidine in rats and mice. The findings indicated no significant increase in tumor incidence or changes in average latency for tumor onset across dosages up to 100 mg/kg . Minor reversible liver changes were observed but were not deemed carcinogenic.
  • Analgesic Efficacy Study : In a clinical trial assessing tilidine's analgesic effects compared to morphine, tilidine was found to be less potent but effective in managing pain without significant adverse effects typical of stronger opioids .

Adverse Effects and Safety Profile

The safety profile of tilidine is generally favorable; however, it can cause side effects such as dizziness, nausea, and sedation. The risk of dependence appears lower than that associated with traditional opioids due to its unique metabolic pathway .

Eigenschaften

CAS-Nummer

38690-93-6

Molekularformel

C17H23NO2

Molekulargewicht

273.37 g/mol

IUPAC-Name

ethyl (1R,2S)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C17H23NO2/c1-4-20-16(19)17(14-10-6-5-7-11-14)13-9-8-12-15(17)18(2)3/h5-8,10-12,15H,4,9,13H2,1-3H3/t15-,17+/m0/s1

InChI-Schlüssel

WDEFBBTXULIOBB-DOTOQJQBSA-N

SMILES

CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2

Isomerische SMILES

CCOC(=O)[C@]1(CCC=C[C@@H]1N(C)C)C2=CC=CC=C2

Kanonische SMILES

CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2

Key on ui other cas no.

51931-66-9
20380-58-9
38690-93-6

Piktogramme

Irritant

Synonyme

Go 1261
Go-1261
Go1261
Godecke, Tilidin
Hydrochloride, Tilidine
Tilidate
Tilidin Godecke
Tilidine
Tilidine Hydrochloride
Tilidine Hydrochloride, (+)-Trans
Tilidine Hydrochloride, (+-)-211Trans
Valerone
Valoron

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tilidine, (-)-
Reactant of Route 2
Tilidine, (-)-
Reactant of Route 3
Reactant of Route 3
Tilidine, (-)-
Reactant of Route 4
Reactant of Route 4
Tilidine, (-)-
Reactant of Route 5
Tilidine, (-)-
Reactant of Route 6
Reactant of Route 6
Tilidine, (-)-

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.